4-Methylphenyl 4-bromobenzoate chemical structure and properties
4-Methylphenyl 4-bromobenzoate chemical structure and properties
An In-Depth Technical Guide to 4-Methylphenyl 4-bromobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylphenyl 4-bromobenzoate is an aromatic ester that, along with its structural analogs, holds significant interest in the fields of medicinal chemistry and materials science. The presence of a bromine atom on one of the phenyl rings and a methyl group on the other provides a unique combination of steric and electronic properties, making it a valuable scaffold for the synthesis of more complex molecules. The ester linkage is a common feature in many biologically active compounds, and the aryl bromide moiety serves as a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Methylphenyl 4-bromobenzoate, with a focus on its relevance to researchers in drug development.
Chemical Structure and Identification
The chemical structure of 4-Methylphenyl 4-bromobenzoate consists of a benzoate group in which the hydrogen at the 4-position of the benzene ring is substituted by a bromine atom, and the ester is formed with 4-methylphenol (p-cresol).
Molecular Formula: C₁₄H₁₁BrO₂
Molecular Weight: 291.13 g/mol
IUPAC Name: 4-methylphenyl 4-bromobenzoate
While a specific CAS Number for 4-Methylphenyl 4-bromobenzoate is not consistently reported across major chemical databases, it is important to distinguish it from similar, often confused compounds:
-
(4-bromophenyl)methyl 4-bromobenzoate: CAS No. 110929-20-9[3]
-
Benzoic acid, 4-methylphenyl ester (p-tolyl benzoate): CAS No. 614-34-6[4]
The structural distinction is crucial for accurate experimental design and data interpretation.
Physicochemical and Crystallographic Properties
The physical and structural properties of a compound are fundamental to its application and handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | [5] |
| Molecular Weight | 291.13 | [5] |
| Melting Point | 385 (1) K / 112 °C | [5] |
| Appearance | Colorless crystals | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| Boiling Point | Not reported | |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane and acetonitrile. | [5] |
The crystal structure of 4-Methylphenyl 4-bromobenzoate reveals a dihedral angle of 54.43 (7)° between the two benzene rings, indicating a significant twist in the molecule.[5] This non-planar conformation can influence its binding to biological targets. The crystal packing is stabilized by weak C-H···O interactions and Br···Br contacts.[5]
Synthesis of 4-Methylphenyl 4-bromobenzoate
The synthesis of 4-Methylphenyl 4-bromobenzoate is typically achieved through the esterification of 4-bromobenzoyl chloride with 4-methylphenol. This is a standard Schotten-Baumann type reaction.
Rationale for Experimental Choices
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Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.
-
Triethylamine as Base: Triethylamine is a tertiary amine base that acts as a scavenger for the hydrochloric acid (HCl) produced during the reaction. The removal of HCl drives the equilibrium towards the formation of the ester product.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a shorter timeframe.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzoyl chloride (3.4 mmol, 1.0 eq) and 4-methylphenol (3.4 mmol, 1.0 eq) in 60 mL of acetonitrile.[5]
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Reaction: Gradually heat the solution to reflux and maintain this temperature for 2 hours.[5]
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Product Precipitation: Add triethylamine (3.4 mmol, 1.0 eq) to the cooled solution to neutralize the HCl formed and precipitate the product.[5] Pour the resulting mixture into cold water to further precipitate the solid.
-
Purification: Collect the solid by filtration and recrystallize it from dichloromethane to yield colorless crystals of 4-Methylphenyl 4-bromobenzoate.[5]
Synthesis Workflow Diagram
Caption: Synthesis Workflow of 4-Methylphenyl 4-bromobenzoate
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
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Aromatic Protons: The protons on the 4-bromobenzoyl and 4-methylphenyl rings will appear in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the 4-bromobenzoyl ring are expected to appear as two doublets due to para-substitution. The protons on the 4-methylphenyl ring will also likely appear as two doublets.
-
Methyl Protons: The three protons of the methyl group will give a singlet at around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 164-166 ppm.
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Aromatic Carbons: The aromatic carbons will appear in the region of δ 120-155 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the oxygen of the ester will be in the higher end.
-
Methyl Carbon: The methyl carbon will show a signal at approximately δ 20-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands.
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C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected around 1720-1740 cm⁻¹.
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C-O Stretch: An absorption band for the C-O single bond stretch of the ester will be present in the 1250-1300 cm⁻¹ region.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.
-
C-Br Stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹) may be observed for the C-Br stretch.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 290 and 292 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 4-bromobenzoyl cation (m/z 183/185) and the 4-methylphenoxyl radical or related ions.
Applications in Drug Development and Research
While specific studies on the biological activity of 4-Methylphenyl 4-bromobenzoate are limited, the broader class of substituted phenyl benzoates and related aromatic structures are of significant interest in medicinal chemistry.
-
Antimicrobial and Anticancer Agents: Derivatives of benzoate esters have shown a range of biological activities, including antimicrobial and cytotoxic effects.[6] The core structure of 4-Methylphenyl 4-bromobenzoate provides a scaffold that can be modified to explore these activities. For instance, related 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have demonstrated potent activity against Mycobacterium tuberculosis and Gram-positive bacteria.[6]
-
Enzyme Inhibition: Methyl 4-aminobenzoate derivatives have been investigated as inhibitors of enzymes in the pentose phosphate pathway, which could be a target for drug development.[3]
-
Scaffold for Synthesis: The aryl bromide functionality is a key feature for its use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For example, a related compound, methyl 4-bromobenzoate, has been used in the synthesis of the antifolate drug pemetrexed.[2]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While specific toxicity data for 4-Methylphenyl 4-bromobenzoate is not available, general precautions for handling aromatic esters and brominated compounds should be followed. Information from safety data sheets of related compounds like methyl 4-bromobenzoate provides guidance.[1][7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]
Potential Hazards
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[1][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9]
-
Ingestion: May be harmful if swallowed.[1]
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.
Conclusion
4-Methylphenyl 4-bromobenzoate is a well-defined crystalline solid with a structure that lends itself to further chemical modification. Its synthesis is straightforward, and its characterization, while not fully documented in public literature, can be reliably predicted. The true value of this compound for researchers and drug development professionals lies in its potential as a building block for the synthesis of novel bioactive molecules. The combination of an ester linkage and a reactive aryl bromide handle makes it a versatile starting material for creating libraries of compounds for screening in various therapeutic areas. As with any chemical, adherence to strict safety protocols is essential during its handling and use in the laboratory.
References
-
Moreno-Fuquen, R., Ellena, J., & De Simone, C. A. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2869. [Link]
- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1192-o1193.
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Chemsrc. (2025). (4-bromophenyl)methyl 4-bromobenzoate | CAS#:110929-20-9. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Retrieved from [Link]
- Vinsova, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 975-986.
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NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]
- Gowda, B. T., et al. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o149.
- Vinogradov, A., & Woodward, S. (2010).
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive. Retrieved from [Link]
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ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p, p', p''‐HPTPM‐3 (A2) and dendron‐shaped p, p', p''‐HPTPM‐1 (A1) in CDCl3. Retrieved from [Link]
-
MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Retrieved from [Link]
-
Inxight Drugs. (n.d.). METHYL 4-BROMOBENZOATE. Retrieved from [Link]
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